2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is a chemical compound with the molecular formula and a molecular weight of 278.38 g/mol. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its applications in various fields including medicinal chemistry and materials science. The compound is classified as an organic heterocyclic compound due to the presence of nitrogen and sulfur in its structure.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and Santa Cruz Biotechnology, which provide it for research purposes. It is available in purities greater than 95% and has been cataloged under several identifiers, including CAS number 874834-85-2 and MDL number MFCD06808731 .
The synthesis of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol typically involves multi-step organic reactions. The general synthetic route includes:
The reactions are usually conducted under controlled conditions to optimize yield and purity. Common solvents include dichloromethane or ethanol, and bases such as sodium hydroxide may be used to facilitate reactions. Purification techniques like recrystallization or chromatography are often employed to isolate the final product in high purity .
The molecular structure of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol features a piperazine ring linked to a benzothiadiazole moiety through a methylene bridge. The structural representation can be summarized as follows:
Key data regarding its structure includes:
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is primarily related to its biological activity. The compound may interact with biological targets such as enzymes or receptors due to its structural features that allow for specific binding.
Research indicates that compounds with similar structures exhibit activities such as:
Relevant data from studies indicate that this compound maintains stability under normal conditions but may decompose under extreme pH levels or temperatures .
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications across different fields .
The synthesis of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol (Chemical Formula: C₁₃H₁₈N₄OS; Molecular Weight: 278.38 g/mol) represents a sophisticated exercise in heterocyclic chemistry, requiring strategic bond formation between three key components: the 2,1,3-benzothiadiazole heterocycle, the piperazine ring, and the ethanolamine side chain [1] [4]. This structurally complex molecule demands precise synthetic methodologies to ensure regioselectivity and optimal yield. The benzothiadiazole moiety, characterized by its electron-deficient nature, presents unique reactivity challenges that influence synthetic pathway selection. The piperazine linker offers two distinct nitrogen atoms for functionalization, necessitating careful protection/deprotection strategies or exploiting differential nucleophilicity. Meanwhile, the ethanolamine side chain introduces considerations of hydroxyl group compatibility during reactions. This section comprehensively details the three principal synthetic strategies developed to address these challenges, highlighting key innovations, reaction parameters, and structure-property relationships essential for reproducible synthesis of this pharmaceutically relevant scaffold.
The nucleophilic aromatic substitution (SNAr) reaction forms the cornerstone for constructing the critical carbon-nitrogen bond between the benzothiadiazole core and the piperazine ring. This approach capitalizes on the inherent electron deficiency of the 2,1,3-benzothiadiazole system, particularly at the 4,5,6, and 7 positions, which activates halogens (especially chlorine or bromine) at these sites toward displacement by nitrogen nucleophiles. The synthetic sequence typically begins with 5-(chloromethyl)-2,1,3-benzothiadiazole or its bromomethyl analogue, readily accessible from commercially available benzothiadiazole precursors through electrophilic halogenation or side-chain halogenation protocols [3] [5].
This electrophilic benzothiadiazylmethyl component undergoes reaction with N-(2-hydroxyethyl)piperazine (or its N-Boc protected derivative) under mild basic conditions. The reaction is commonly performed in aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitating deprotonation of the piperazine nitrogen without promoting competing hydrolysis [9]. Temperature control is critical; reactions typically proceed at 60-80°C to ensure completion while minimizing potential N-alkylation byproducts or ethanolamine hydroxyl group involvement. The nucleophilicity of the secondary piperazine nitrogen (vs. the ethanolamine nitrogen) provides inherent regioselectivity, though sterically unhindered piperazines can occasionally lead to bis-alkylation without careful stoichiometric control (limiting benzothiadiazylmethyl reagent to 1.0-1.2 equivalents) [5].
Table 1: Nucleophilic Substitution Parameters for Piperazine Coupling
Benzothiadiazyl Precursor | Piperazine Equivalent | Base/Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|---|
5-(Bromomethyl)-2,1,3-benzothiadiazole | 1.1 | K₂CO₃ / DMF | 70 | 12 | 78 |
5-(Chloromethyl)-2,1,3-benzothiadiazole | 1.05 | Cs₂CO₃ / CH₃CN | 80 | 10 | 82 |
5-(Chloromethyl)-4,7-dibromo-2,1,3-benzothiadiazole* | 1.2 | K₂CO₃ / DMF | 65 | 18 | 68 |
*Halogenated derivatives enable further functionalization via cross-coupling |
A significant refinement employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under biphasic conditions (dichloromethane-water), enabling efficient reactions at lower temperatures (40-50°C) while simplifying purification [5]. Post-reaction workup typically involves aqueous extraction to remove inorganic salts, followed by chromatographic purification (silica gel; elution with chloroform/methanol mixtures) to isolate the key intermediate: 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]ethan-1-ol. Characterization relies heavily on ¹H-NMR, showing distinct methylene bridge protons (-CH₂-Benzothiadiazole) as a singlet around δ 3.8 ppm and the piperazine N-CH₂-CH₂-OH moiety as characteristic resonances between δ 2.4-2.6 ppm (N-CH₂) and δ 2.6-2.8 ppm (CH₂-OH), alongside benzothiadiazole aromatic protons [1] [4].
The alternative disconnection strategy focuses on constructing the ethanolamine-piperazine segment first, followed by its linkage to the benzothiadiazole unit. This approach leverages well-established alkylation or reductive amination chemistry for introducing the N-(2-hydroxyethyl) group onto the piperazine nitrogen. Synthesis commences with piperazine (often as the mono-Boc protected derivative to control reactivity) reacting with 2-chloroethanol or ethylene carbonate under controlled conditions [9]. Using ethylene carbonate proves particularly advantageous, as this ring-opening alkylation occurs efficiently at 80-100°C without added catalysts, generating 1-(2-hydroxyethyl)piperazine directly with excellent regioselectivity and minimal bis-alkylation [5]. Alternatively, reductive amination using glycolaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane or methanol provides high yields of the ethanolamine-functionalized piperazine under mild conditions (room temperature, 12-24 hours) [9].
The subsequent critical step involves conjugating this 1-(2-hydroxyethyl)piperazine with the benzothiadiazole electrophile. While nucleophilic substitution with 5-(halomethyl)benzothiadiazole remains viable (as described in Section 1.1), acylative activation followed by reduction offers a complementary pathway valuable when halomethyl precursors are inaccessible. This method employs 2,1,3-benzothiadiazole-5-carboxylic acid, activated via conversion to its acid chloride (using thionyl chloride or oxalyl chloride) or via coupling reagents like HATU/DIPEA in DMF to form an amide bond with piperazine [10]. The resultant amide intermediate (5-(piperazin-1-ylcarbonyl)-2,1,3-benzothiadiazole) is then reduced to the desired methylene bridge using robust reducing agents. Borane-dimethyl sulfide complex (BMS) in tetrahydrofuran (THF) at reflux (65°C) is most effective, achieving reduction yields exceeding 85% [10]. Lithium aluminium hydride (LiAlH₄) can also be employed but requires careful temperature control (-10°C to 0°C) to avoid over-reduction or side reactions involving the benzothiadiazole ring [5].
Table 2: Alkylation/Acylation-Reduction Approaches to Target Compound Synthesis
Synthetic Strategy | Key Intermediate | Reagent/Conditions | Key Advantage | Challenge |
---|---|---|---|---|
Direct Alkylation | 1-(2-Hydroxyethyl)piperazine + 5-(ClCH₂)-Benzothiadiazole | K₂CO₃, DMF, 70°C | Fewer steps; High atom economy | Potential O-alkylation or bis-alkylation |
Reductive Amination | Glycolaldehyde + Piperazine → Iminium ion | NaBH(OAc)₃, DCM, rt | Mild conditions; Excellent functional group tolerance | Requires chromatographic separation of regioisomers |
Acylation-Reduction | 5-(Piperazin-1-ylcarbonyl)-2,1,3-benzothiadiazole | BH₃·SMe₂, THF, reflux | Uses stable carboxylic acid precursor | Requires harsh reducing conditions; Risk of benzothiadiazole reduction |
Phase-Transfer Alkylation | 5-(BrCH₂)-Benzothiadiazole + 1-(2-Hydroxyethyl)piperazine | K₂CO₃, TBAB, H₂O/CH₂Cl₂, 50°C | Simplified purification; Lower temperature | Emulsion formation during workup |
Post-reduction purification typically involves aqueous workup to remove boron residues, followed by silica gel chromatography using gradient elution (ethyl acetate to ethyl acetate/methanol). The final product exhibits distinct spectroscopic signatures: FT-IR confirms the alcohol functionality (broad O-H stretch ~3350 cm⁻¹), while ¹³C-NMR clearly differentiates the methylene bridge carbon (-CH₂-Benzothiadiazole) resonating near δ 55 ppm from the amide carbonyl carbon (absent at ~165 ppm post-reduction) [1] [4]. This acylation-reduction route proves invaluable for synthesizing analogues bearing electron-withdrawing substituents (e.g., 4,7-dibromo) on the benzothiadiazole ring, which might destabilize halomethyl precursors or alter SNAr reactivity [7].
Emerging methodologies leverage transition-metal catalysis to construct either the benzothiadiazole core or the critical C-C/C-N bonds connecting it to the piperazino-ethanolamine pharmacophore, offering enhanced regiocontrol and functional group tolerance. Palladium-catalyzed cross-coupling stands out for introducing substituents onto pre-formed benzothiadiazole scaffolds before conjugation with the piperazine-ethanolamine unit, thereby accessing otherwise challenging derivatives. Key precursors like 4,7-dibromo-2,1,3-benzothiadiazole (CAS: 15155-41-6) undergo highly selective Suzuki-Miyaura coupling at the 4-position using arylboronic acids under Pd(PPh₃)₄ catalysis (2-5 mol%) in toluene/ethanol mixtures with aqueous Na₂CO₃ as base at 80-90°C [7]. Subsequent functionalization at the 7-position via Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems allows installation of amine functionalities, potentially including protected piperazine derivatives [7]. While direct catalytic coupling of complex piperazino-ethanolamines remains challenging due to potential catalyst poisoning by the tertiary amines, protected precursors (e.g., N-Boc piperazine) react efficiently, enabling synthesis of advanced intermediates for the target molecule.
For constructing the benzothiadiazole ring de novo in the presence of the piperazine-ethanolamine moiety, copper-catalyzed cyclization represents a powerful strategy. o-Haloaniline derivatives bearing an appropriate N-(2-hydroxyethyl)piperazinomethyl group at the 4- or 5-position undergo intramolecular C-S bond formation when treated with sulfur sources (e.g., K₂S, Na₂S, or thiourea) under CuI/L-proline catalysis in DMSO at 110-130°C [9]. This cyclization tolerates the ethanolamine functionality, yielding the benzothiadiazole ring annulated directly onto the pre-installed piperazine-bearing side chain. The reaction mechanism likely involves copper-mediated C-H activation or Ullmann-type coupling, followed by cyclative capture by sulfur and oxidation to the diazole [10]. Yields are moderate (50-65%) but the approach provides direct access to the target scaffold in fewer steps from simpler precursors.
Table 3: Catalytically Synthesized Benzothiadiazole Derivatives Relevant to Target Compound Synthesis
Catalytic Method | Catalyst System | Precursor | Product | Application to Target Molecule |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4,7-Dibromo-2,1,3-benzothiadiazole | 4-Aryl/Boronic ester-7-bromo-2,1,3-benzothiadiazole | Access to 4-substituted analogues before piperazine attachment |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 7-Bromo-4-substituted-2,1,3-benzothiadiazole | 7-(Amino)-4-substituted-2,1,3-benzothiadiazole | Potential for direct piperazine coupling at position 7 |
Copper-Catalyzed Cyclization | CuI, L-Proline, K₂S | 4-(N-(2-Hydroxyethyl)piperazinomethyl)-2-haloaniline | 5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzo[d][1,2,3]thiadiazole | Direct benzothiadiazole formation with installed piperazine-ethanolamine |
Reductive Amination Catalysis | Ir(COD)Cl]₂, BINAP | 5-Formyl-2,1,3-benzothiadiazole + 1-(2-Hydroxyethyl)piperazine | Target molecule | Asymmetric synthesis potential; Limited reports |
More recently, catalytic reductive amination using iridium or ruthenium complexes has been explored for directly conjugating 5-formyl-2,1,3-benzothiadiazole with 1-(2-hydroxyethyl)piperazine under hydrogen pressure or with formic acid/triethylamine as the reducing agent [10]. This method offers atom-economical access to the target molecule in a single step from readily available aldehydes, avoiding the need for halomethyl intermediates. However, achieving chemoselective reduction of the imine bond in the presence of the benzothiadiazole ring and controlling regioselectivity on the unsymmetrical piperazine remain active optimization challenges. These catalytic methodologies collectively expand the synthetic toolbox, enabling efficient access to the target compound and its structural analogues for structure-activity relationship studies in medicinal chemistry programs [9] [10].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: